- Synthesis of 3,5-diethylbenzoic acid, Journal of the American Chemical Society, 1941, 63, 3280-2
Cas no 90267-03-1 (1-Bromo-3,5-diethylbenzene)
1-Bromo-3,5-diethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3,5-diethylbenzene
- 1-Bromo-3,5-diethylbenzene (ACI)
- 1-bromo-3,5-diethyl-benzene
- Benzene, 1-bromo-3,5-diethyl-
- SCHEMBL1437868
- CS-0152534
- DTXSID00474762
- GJZCXWCBZPSQEV-UHFFFAOYSA-N
- CL8619
- FS-4377
- 1-Bromo-3,5-diethyl benzene
- 90267-03-1
- AKOS005257323
- 3,5-Diethylbromobenzene
- MFCD08062420
- 3,5-diethyl-1-bromobenzene
- DB-005704
-
- MDL: MFCD08062420
- Inchi: 1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3
- InChI Key: GJZCXWCBZPSQEV-UHFFFAOYSA-N
- SMILES: BrC1C=C(CC)C=C(CC)C=1
Computed Properties
- Exact Mass: 212.02000
- Monoisotopic Mass: 212.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 99.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.57390
1-Bromo-3,5-diethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B614865-10mg |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614865-50mg |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B614865-100mg |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Fluorochem | 024787-5g |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 97% | 5g |
£53.00 | 2022-03-01 | |
| Fluorochem | 024787-25g |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 97% | 25g |
£174.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SD453-5g |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 98% | 5g |
1206.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SD453-1g |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 98% | 1g |
259.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SD453-200mg |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 98% | 200mg |
85.0CNY | 2021-07-15 | |
| Apollo Scientific | OR40750-1g |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 98% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR40750-5g |
1-Bromo-3,5-diethylbenzene |
90267-03-1 | 98% | 5g |
£47.00 | 2025-02-20 |
1-Bromo-3,5-diethylbenzene Production Method
Production Method 1
Production Method 2
- Synthesis of N-heterocyclic carbene ligands for site-selective C-H alkylation by cooperative nickel/aluminum catalysis, Heterocycles, 2019, 99(2), 1128-1144
Production Method 3
1.2 Reagents: Phosphinic acid ; 3 °C; 24 h, 3 °C; 24 h, rt
- London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution, Angewandte Chemie, 2022, 61(29),
Production Method 4
- Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139, ACS Medicinal Chemistry Letters, 2011, 2(4), 303-306
Production Method 5
- Circular dichroism. XCI. Syntheses and CD of benzene derivatives with several similar substituents, Chemische Berichte, 1989, 122(7), 1365-71
1-Bromo-3,5-diethylbenzene Raw materials
1-Bromo-3,5-diethylbenzene Preparation Products
1-Bromo-3,5-diethylbenzene Suppliers
1-Bromo-3,5-diethylbenzene Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Additional information on 1-Bromo-3,5-diethylbenzene
Chemical Profile of 1-Bromo-3,5-diethylbenzene (CAS No. 90267-03-1)
1-Bromo-3,5-diethylbenzene, identified by the Chemical Abstracts Service registry number CAS No. 90267-03-1, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound serves as a versatile intermediate in the preparation of more complex molecules, particularly in the development of novel therapeutic agents and materials with tailored electronic properties.
The molecular structure of 1-Bromo-3,5-diethylbenzene consists of a benzene ring substituted with two ethyl groups at the 3rd and 5th positions, and a bromine atom at the 1st position. This specific arrangement imparts unique reactivity and electronic characteristics, making it a valuable building block for further functionalization. The presence of both electron-donating ethyl groups and an electron-withdrawing bromine atom creates a balance that influences its chemical behavior in various synthetic pathways.
In recent years, 1-Bromo-3,5-diethylbenzene has been explored in the synthesis of advanced materials, particularly in the realm of organic electronics. Researchers have leveraged its aromatic framework to develop novel conductive polymers and organic semiconductors. The bromine substituent allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems essential for optoelectronic applications.
Moreover, the pharmaceutical industry has shown interest in 1-Bromo-3,5-diethylbenzene as a precursor for drug discovery programs. Its structural motif is reminiscent of several bioactive compounds that exhibit desirable pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors or antimicrobial agents. The ability to introduce diverse functional groups while retaining the core 1-Bromo-3,5-diethylbenzene scaffold provides chemists with a flexible platform to explore structure-activity relationships (SAR) and optimize drug-like properties.
Recent advancements in computational chemistry have further highlighted the utility of 1-Bromo-3,5-diethylbenzene in rational drug design. Molecular modeling studies suggest that this compound can interact with biological targets in specific ways, offering insights into its potential therapeutic applications. By integrating experimental data with computational predictions, researchers aim to accelerate the discovery of novel therapeutics derived from 1-Bromo-3,5-diethylbenzene.
The synthesis of 1-Bromo-3,5-diethylbenzene typically involves ethylation of a bromobenzene derivative followed by selective bromination. This approach ensures high regioselectivity and yield, making it an efficient route for industrial-scale production. The growing demand for this intermediate has prompted innovations in synthetic methodologies to enhance scalability and sustainability.
In conclusion, 1-Bromo-3,5-diethylbenzene (CAS No. 90267-03-1) is a multifaceted compound with broad applications across organic synthesis and material science. Its unique structural features enable diverse chemical transformations, making it indispensable in both academic research and industrial settings. As our understanding of its reactivity evolves, so too will its role in advancing chemical innovation.
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